Molecular Weight and Structural Formula Comparison: Distinguishing 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid from the Non-Brominated Analog CAS 183158-30-7
5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 2121512-70-5) has a molecular weight of 299.96 g/mol and molecular formula C11H15BBrNO3 , in contrast to its direct non-brominated analog 3-(tert-butylaminocarbonyl)phenylboronic acid (CAS 183158-30-7), which has a molecular weight of 221.06 g/mol and formula C11H16BNO3 . This 35.6% increase in molecular weight reflects the replacement of a hydrogen atom with bromine at the 5-position of the phenyl ring. The bromine substituent provides a second functional handle (orthogonal to the boronic acid) for sequential cross-coupling or SNAr reactions, enabling iterative synthetic strategies that are not possible with the non-brominated analog.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 299.96 g/mol; C11H15BBrNO3 |
| Comparator Or Baseline | 3-(tert-Butylaminocarbonyl)phenylboronic acid (CAS 183158-30-7): 221.06 g/mol; C11H16BNO3 |
| Quantified Difference | 35.6% higher molecular weight; presence of bromine (Br) atom vs. hydrogen |
| Conditions | Calculated from standard atomic weights; verified via multiple vendor certificates of analysis |
Why This Matters
The bromine substituent enables orthogonal reactivity that is unavailable in the non-brominated analog, making this compound suitable for iterative cross-coupling sequences in complex molecule synthesis.
